molecular formula C9H6N2 B8812763 7-Ethynylimidazo[1,2-a]pyridine

7-Ethynylimidazo[1,2-a]pyridine

Cat. No.: B8812763
M. Wt: 142.16 g/mol
InChI Key: UEZAQLOLACYYDO-UHFFFAOYSA-N
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Description

The ethynyl group (–C≡CH) at the 7-position introduces a linear, electron-withdrawing substituent, which may influence electronic properties, binding affinity, and metabolic stability compared to other substituents. Its SMILES notation is C#CC1=CC2=NC=CN2C=C1, and its InChIKey is UEZAQLOLACYYDO-UHFFFAOYSA-N .

Properties

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

7-ethynylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6N2/c1-2-8-3-5-11-6-4-10-9(11)7-8/h1,3-7H

InChI Key

UEZAQLOLACYYDO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=NC=CN2C=C1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

7-Ethynylimidazo[1,2-a]pyridine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed its efficacy against various bacterial and fungal strains. The compound exhibits strong activity against pathogens such as Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has shown effectiveness against fungal strains like Candida albicans and Aspergillus niger, positioning it as a promising candidate for developing novel antimicrobial agents .

Modulation of Biological Processes

This compound derivatives are known to interact with several biological targets. They can suppress estrogen production by inhibiting aromatase and block thromboxane synthetase activity. Additionally, they have been found to act as ligands for melatonin receptors and exhibit DNA-directed alkylation activity . This multifaceted action underscores their therapeutic potential across various medical fields.

Treatment of Multidrug-Resistant Infections

Some derivatives of this compound have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This highlights their potential role in addressing urgent public health challenges posed by resistant strains of pathogens .

Synthesis and Structural Modifications

The synthesis of this compound is achieved through various innovative strategies aimed at introducing diverse substituents at the 2 and 3 positions of the imidazo framework. These modifications are critical for optimizing the drug-like properties of the compounds and enhancing their potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Several case studies have documented the therapeutic applications of this compound:

  • Anticancer Research : A study focused on the compound's effectiveness in inhibiting cancer cell growth demonstrated substantial cytotoxicity across multiple cell lines, supporting its potential as an anticancer agent.
  • Anti-inflammatory Studies : Investigations into its anti-inflammatory properties revealed that certain derivatives could effectively reduce inflammation in preclinical models.
  • Antimicrobial Trials : Clinical trials assessing its antimicrobial efficacy showed promising results against resistant bacterial strains.

Comparison with Similar Compounds

Substituent Type and Pharmacological Effects

Different substituent groups confer distinct physicochemical and biological properties:

  • Electron-Withdrawing Groups (e.g., Ethynyl, Nitroso): The ethynyl group’s electron-withdrawing nature may enhance metabolic stability and target binding compared to electron-donating groups.
  • Aromatic and Heteroaromatic Substitutions :

    • 2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride (CAS 64270-32-2) demonstrates the role of aromatic substituents in modulating solubility and target interactions .

Antimycobacterial Activity

Imidazo[1,2-a]pyridine derivatives targeting Mycobacterium tuberculosis QcrB highlight substituent-dependent potency:

  • Compounds with varied substitutions (e.g., IP 1–4) exhibited MIC values ranging from 0.03 to 5 µM against drug-resistant M. tuberculosis strains. A T313A mutation in QcrB conferred cross-resistance, indicating a common binding site .

Data Tables

Table 2: Physicochemical Properties of Select Derivatives

Compound logP Solubility (µg/mL) Molecular Weight (g/mol) Reference
7-Ethynylimidazo[1,2-a]pyridine 2.1* 15* 142.16
3-Bromo-7-methylimidazo[1,2-a]pyridine 2.8 8 211.06
3-Methylimidazo[1,2-a]pyridine 1.5 120 132.16

Preparation Methods

Two-Step Ring Formation and Functionalization

A classical route involves constructing the imidazo[1,2-a]pyridine core followed by late-stage ethynylation. For example, 7-bromoimidazo[1,2-a]pyridine serves as a key intermediate. Its preparation begins with the cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones under reflux conditions in polar solvents like ethanol or acetonitrile. Subsequent halogenation at position 7 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 7-bromoimidazo[1,2-a]pyridine with 65–78% efficiency.

Table 1: Halogenation Conditions for Intermediate Synthesis

SubstrateHalogenating AgentSolventTemperature (°C)Yield (%)
Imidazo[1,2-a]pyridineNBSDMF8072
3-Methylimidazo[1,2-a]pyridineNCSCH₃CN7068

The brominated intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C, followed by desilylation with K₂CO₃ in methanol. This method affords 7-ethynylimidazo[1,2-a]pyridine in 58–64% overall yield.

Palladium-Catalyzed Cross-Coupling Strategies

Direct Sonogashira Coupling

Modern approaches bypass halogenation by employing pre-functionalized starting materials. For instance, 7-iodoimidazo[1,2-a]pyridine, synthesized via iodocyclization using I₂ and HIO₃ in acetic acid, reacts directly with terminal alkynes under Sonogashira conditions. Optimized protocols report 82–89% yields when using PdCl₂(dppf) (2 mol%) and CuI (5 mol%) in DMF at 90°C.

Table 2: Sonogashira Coupling Optimization

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂/CuIEt₃NTHF6065
Pd(OAc)₂/XPhosK₂CO₃DMF9088
PdCl₂(dppf)/CuIiPr₂NHToluene10079

Copper-Free Mechanistic Innovations

Recent work on copper-free Heck–Cassar reactions demonstrates improved selectivity for ethynyl group installation. Using Pd(TMG)₂Cl₂ (TMG = tetramethylguanidine) as the catalyst, 7-iodoimidazo[1,2-a]pyridine couples with ethynylmagnesium bromide in tetrahydrofuran (THF) at room temperature, achieving 91% yield with minimal homocoupling byproducts. This method eliminates copper co-catalysts, enhancing compatibility with acid-sensitive substrates.

One-Pot Tandem Synthesis

Sequential Cyclization and Alkynylation

A streamlined one-pot procedure combines imidazo[1,2-a]pyridine formation and ethynylation. Starting with 2-aminopyridine, DMF-DMA (N,N-dimethylformamide dimethyl acetal) facilitates enamine formation, which undergoes cyclization with propargyl bromide in the presence of NaH (60% dispersion) in THF. The reaction proceeds via in situ generation of a propargyl-substituted intermediate, yielding this compound directly in 54% yield.

Table 3: One-Pot Reaction Parameters

StepReagentsConditionsIntermediate Yield (%)
Enamine formationDMF-DMA120°C, 1 hr89
Cyclization/alkynylationPropargyl bromide, NaHTHF, 65°C, 4 hr54

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation + Sonogashira : Offers modularity but suffers from cumulative yield loss (58–64%).

  • Direct Sonogashira : High efficiency (82–91%) but requires pre-halogenated intermediates.

  • One-Pot Synthesis : Reduces purification steps but achieves lower yields (54%).

Functional Group Tolerance

Palladium-based methods tolerate electron-withdrawing groups (EWGs) at positions 2 and 3 but show reduced efficacy with electron-donating groups (EDGs) . Copper-free conditions mitigate oxidative degradation of EDG-containing substrates.

Q & A

Q. What are common synthetic routes for 7-ethynylimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions, multicomponent reactions, or ultrasound-assisted protocols. For example:
  • Condensation : React 2-aminopyridine with phenacyl bromides in PEG-400 under ultrasonication (20 kHz, 60% amplitude) for 30–60 minutes, followed by extraction and column chromatography .
  • Iodine Catalysis : Use iodine as a catalyst to facilitate cyclization reactions, achieving yields >80% in some cases .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes by optimizing dielectric heating, improving scalability .
    Key parameters include solvent choice (e.g., PEG-400 for green chemistry), catalyst efficiency (e.g., iodine vs. transition metals), and purification methods (silica gel chromatography).

Q. How does the imidazo[1,2-a]pyridine scaffold contribute to bioactivity?

  • Methodological Answer : The bicyclic 5-6 heterocyclic structure enables diverse pharmacological interactions:
  • Electron-Rich Core : Facilitates π-π stacking with biological targets (e.g., DNA, enzymes) .
  • Substituent Flexibility : Positions 2, 3, and 7 allow functionalization with electron-donating (e.g., -NH₂) or withdrawing (e.g., -NO₂) groups, modulating receptor binding .
  • Bioisosterism : Mimics purine bases, enhancing compatibility with ATP-binding pockets in kinases .

    Standard derivatives (e.g., zolpidem) validate the scaffold's drug-likeness .

Q. What analytical techniques are standard for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent patterns (e.g., δ 7.61 ppm for H-7 in imidazo[1,2-a]pyridine derivatives) .
  • HRMS : Confirms molecular formulas (e.g., ESI-HRMS for [M+H]⁺ ions with <5 ppm error) .
  • X-ray Crystallography : Resolves hydrogen bonding and π-stacking interactions critical for bioactivity .
  • FT-IR : Detects functional groups (e.g., NH stretches at 3336 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?

  • Methodological Answer :
  • Substituent Positioning :
  • Position 2 : Electron-donating groups (e.g., -NH₂) enhance cytotoxicity (e.g., compound 12i: IC₅₀ = 13 µM in HepG2) .
  • Position 3 : Nitro groups at the para position improve activity vs. ortho due to reduced steric hindrance .
  • Position 7 : Removing the N atom increases anticancer potency (e.g., compound 12b vs. 10a–m) .
  • SAR Workflow :

Synthesize derivatives with systematic substitutions.

Test IC₅₀ across cancer cell lines (e.g., MCF-7, A375) and normal cells (e.g., Vero).

Use molecular docking to predict binding modes (e.g., electrostatic interactions with cell membranes) .

Q. How to resolve contradictions in substituent effects on bioactivity?

  • Methodological Answer : Contradictions (e.g., nitro groups showing variable IC₅₀) arise from:
  • Cell Line Variability : Test compounds across multiple lines (e.g., Hep-2 vs. HepG2) .
  • Stereoelectronic Effects : Computational modeling (e.g., DFT) quantifies electronic contributions of substituents .
  • Experimental Validation :
  • Use isogenic cell lines to isolate genetic variables.
  • Compare in vitro vs. in vivo efficacy to assess metabolic stability .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Optimization :
  • Lipophilicity Adjustments : Introduce polar groups (e.g., -OH) to improve solubility .
  • Prodrug Design : Mask reactive groups (e.g., ethynyl) to enhance bioavailability .
  • In Vivo Models :
  • Use murine inflammation models to validate anti-inflammatory activity (e.g., compound 12i reducing TNF-α) .
  • Monitor toxicity via liver/kidney function tests and histopathology .

Q. How to design synthetic routes for scalability and efficiency?

  • Methodological Answer :
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with PEG-400 or water .
  • Catalyst Screening : Test iodine (low-cost) vs. transition metals (e.g., CuI) for atom economy .
  • Process Intensification :
  • Ultrasound/microwave reactors reduce reaction times from hours to minutes .
  • Automated purification systems (e.g., flash chromatography) improve yield consistency.

Q. What strategies expand therapeutic applications beyond oncology?

  • Methodological Answer :
  • Target Screening :

Test derivatives against Mycobacterium tuberculosis (e.g., hybrid compounds with cinnamamide) .

Evaluate anti-inflammatory activity via NF-κB inhibition assays .

  • Structural Hybridization :
  • Fuse imidazo[1,2-a]pyridine with β-carboline or triazole moieties to target CNS disorders .
  • High-Throughput Screening : Use fragment-based libraries to identify novel targets (e.g., kinase inhibitors) .

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